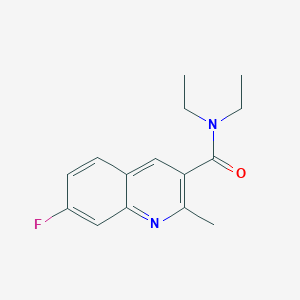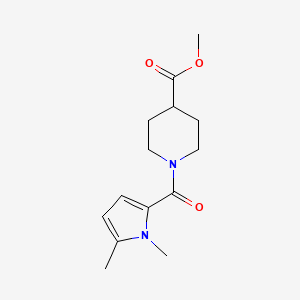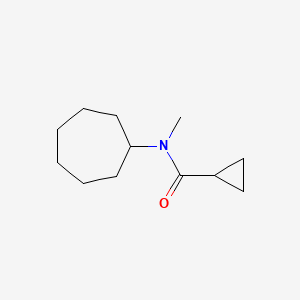
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide, also known as ML352, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide exerts its biological effects by selectively targeting specific proteins or enzymes involved in various disease pathways. For example, in cancer cells, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide inhibits the activity of the enzyme N-myristoyltransferase (NMT), which is essential for the growth and survival of cancer cells. In Alzheimer's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide inhibits the activity of beta-secretase, which is responsible for the formation of amyloid plaques in the brain. In Parkinson's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide protects dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been shown to have a range of biochemical and physiological effects depending on the disease pathway it targets. In cancer cells, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide inhibits the growth and proliferation of cancer cells by inhibiting the activity of NMT. In Alzheimer's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide reduces the formation of amyloid plaques in the brain by inhibiting the activity of beta-secretase. In Parkinson's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide protects dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2-ARE pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide is its selectivity and potency in targeting specific disease pathways. This makes it a valuable tool for studying the underlying mechanisms of various diseases and developing new therapeutic interventions. However, one of the limitations of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide is its relatively low solubility, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide research, including:
1. Further studies on the mechanism of action of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide in various diseases to identify new therapeutic targets.
2. Development of more potent and selective analogs of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide for improved therapeutic efficacy.
3. Investigation of the pharmacokinetics and pharmacodynamics of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide in vivo to determine its suitability for clinical use.
4. Exploration of the potential use of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide in other diseases, such as neurodegenerative diseases and viral infections.
Conclusion:
In conclusion, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide is a synthetic compound with significant potential for therapeutic applications in various diseases. Its selectivity and potency in targeting specific disease pathways make it a valuable tool for studying the underlying mechanisms of diseases and developing new therapeutic interventions. Further research is needed to fully understand the mechanism of action of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide and its potential clinical applications.
Métodos De Síntesis
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide is synthesized using a multi-step process involving the reaction of furan-3-carboxylic acid with 1-(propan-2-yl)piperidine-4-carboxylic acid followed by coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained through purification and isolation using column chromatography.
Aplicaciones Científicas De Investigación
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been found to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. In Parkinson's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propiedades
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10(2)15-6-3-12(4-7-15)14-13(16)11-5-8-17-9-11/h5,8-10,12H,3-4,6-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKAFHNIBLIOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)




![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)


![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)
![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)
